molecular formula C10H12BrFO2 B8563749 1-Bromo-4-fluoro-2-[2-(methoxymethoxy)ethyl]benzene

1-Bromo-4-fluoro-2-[2-(methoxymethoxy)ethyl]benzene

Cat. No.: B8563749
M. Wt: 263.10 g/mol
InChI Key: ATWHLVHDDXTKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-fluoro-2-[2-(methoxymethoxy)ethyl]benzene is a useful research compound. Its molecular formula is C10H12BrFO2 and its molecular weight is 263.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12BrFO2

Molecular Weight

263.10 g/mol

IUPAC Name

1-bromo-4-fluoro-2-[2-(methoxymethoxy)ethyl]benzene

InChI

InChI=1S/C10H12BrFO2/c1-13-7-14-5-4-8-6-9(12)2-3-10(8)11/h2-3,6H,4-5,7H2,1H3

InChI Key

ATWHLVHDDXTKFJ-UHFFFAOYSA-N

Canonical SMILES

COCOCCC1=C(C=CC(=C1)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 21a (3.60 g, 16.6 mmol) in methanol (40 mL) was added sodium borohydride (640 mg, 16.6 mmol) at 0° C., and the mixture was stirred at room temperature for 1 h. Water was added, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure. To the residue were added dichloromethane (50 mL), diisopropylethylamine (3.5 mL, 20 mmol) and chloromethyl methyl ether (1.5 mL, 20 mmol) at 0° C., and the reaction mixture was stirred at room temperature overnight. Water was added, and the mixture was extracted with chloroform. The organic layer was washed with brine and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure. The residue was purified by silica gel column chromatography (15:1 hexane/ethyl acetate) to give 22a (2.99 g, 2 steps 68%) as a colorless oil: 1H NMR (300 MHz, CDCl3) δ (ppm) 3.04 (t, J=6.7 Hz, 2H), 3.31 (s, 3H), 3.77 (t, J=6.7 Hz, 2H), 4.62 (s, 2H), 6.82 (td, J=8.2, 3.2 Hz, 1H), 7.04 (dd, J=9.4, 2.9 Hz, 1H), 7.48 (dd, J=8.8, 5.3 Hz, 1H).
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
68%

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